
4-(3-Methylpyrrolidin-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Methylpyrrolidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1291893-97-4 . It has a molecular weight of 205.26 and its IUPAC name is 4-(3-methyl-1-pyrrolidinyl)benzoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2/c1-9-6-7-13(8-9)11-4-2-10(3-5-11)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15) . This indicates that the compound has a pyrrolidine ring attached to a benzoic acid group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact boiling point is not mentioned in the search results. The molecular formula is C12H15NO2 .Aplicaciones Científicas De Investigación
Cancer Research
4-(3-Methylpyrrolidin-1-yl)benzoic acid and its derivatives have been explored in cancer research. Notably, a compound, ABT-888, a derivative containing this structure, shows excellent potency against PARP-1 and PARP-2 enzymes, potentially beneficial in treating cancer. It has been tested in clinical trials for its efficacy in combination with other drugs in melanoma and breast cancer models (Penning et al., 2009).
Materials Science
In materials science, derivatives of this compound are used in creating coordination polymers with varying properties. These polymers, such as those created with Zn(II), Cd(II), or Cu(II) salts, demonstrate diverse packing, interpenetration modes, and potential in gas adsorption applications (Tian et al., 2020).
Asymmetric Synthesis
This compound is also significant in asymmetric synthesis. Conjugate addition of amines to chiral 3-aziridin-2-yl-acrylates, which include 4-amino-5-methylpyrrolidin-2-one, have been utilized in the asymmetric synthesis of vicinal diamine derivatives. These derivatives are important in the synthesis of biologically active molecules (Yoon et al., 2010).
Anti-Cancer Agents
Further exploration in anti-cancer research includes novel quinuclidinone derivatives based on 4-(3-oxoquinuclidin-2-ylidene) benzamides and benzoates. These compounds, synthesized from an intermediate containing the this compound structure, have shown potential as anti-cancer agents, particularly against lung cancer cell lines (Soni et al., 2015).
Fluorescence Studies
The compound has also been investigated in the context of fluorescence studies. Lanthanide complexes based on 4-naphthalen-1-yl-benzoic acid derivatives, which relate to this compound structurally, have been studied for their photophysical properties and potential applications in sensitized emission (Kim et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-methylpyrrolidin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-6-7-13(8-9)11-4-2-10(3-5-11)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWILPNYGUYVPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide](/img/structure/B2698334.png)
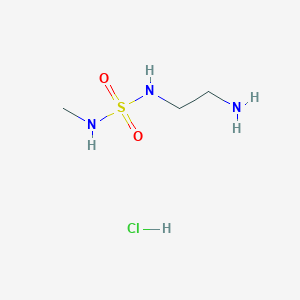
![[3-(Methoxymethyl)pyridin-4-yl]methanamine](/img/structure/B2698337.png)
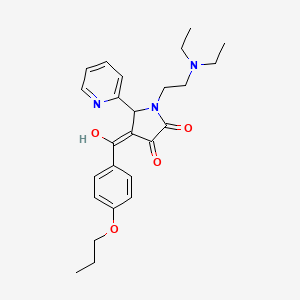
![4-(N,N-diethylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698339.png)

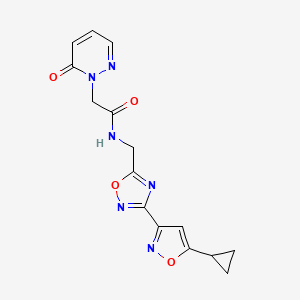
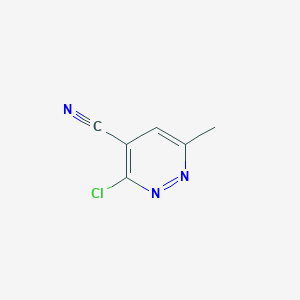

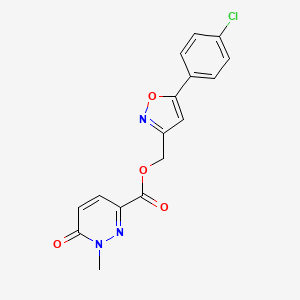
![[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2698346.png)

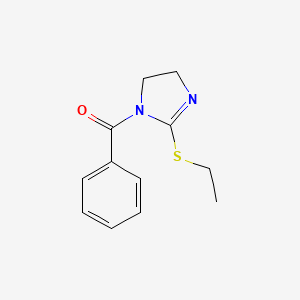
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2698354.png)